![molecular formula C52H72O8 B12526306 3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid CAS No. 861890-94-0](/img/structure/B12526306.png)
3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid core substituted with three methoxy groups, each linked to an octan-2-yl-oxyphenyl moiety. Its intricate structure makes it a subject of interest in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to esterification and etherification reactions. Common reagents used in these reactions include methanol, octanol, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Tris(methoxy)benzoic acid: A simpler analog with methoxy groups directly attached to the benzoic acid core.
3,4,5-Tris(alkoxy)benzoic acids: Compounds with different alkoxy groups, varying in chain length and branching.
Uniqueness
3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid stands out due to its complex structure, which imparts unique chemical and physical properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
861890-94-0 |
|---|---|
Molekularformel |
C52H72O8 |
Molekulargewicht |
825.1 g/mol |
IUPAC-Name |
3,4,5-tris[[4-[(2R)-octan-2-yl]oxyphenyl]methoxy]benzoic acid |
InChI |
InChI=1S/C52H72O8/c1-7-10-13-16-19-39(4)58-46-28-22-42(23-29-46)36-55-49-34-45(52(53)54)35-50(56-37-43-24-30-47(31-25-43)59-40(5)20-17-14-11-8-2)51(49)57-38-44-26-32-48(33-27-44)60-41(6)21-18-15-12-9-3/h22-35,39-41H,7-21,36-38H2,1-6H3,(H,53,54)/t39-,40-,41-/m1/s1 |
InChI-Schlüssel |
HKIKNVYKDKXUOF-MHEUVVKCSA-N |
Isomerische SMILES |
CCCCCC[C@@H](C)OC1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=C(C=C3)O[C@H](C)CCCCCC)OCC4=CC=C(C=C4)O[C@H](C)CCCCCC)C(=O)O |
Kanonische SMILES |
CCCCCCC(C)OC1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=C(C=C3)OC(C)CCCCCC)OCC4=CC=C(C=C4)OC(C)CCCCCC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,2-Dimethoxyethyl)-6-[5-(phenylsulfanyl)thiophen-2-yl]pyridine-3-carboxamide](/img/structure/B12526229.png)
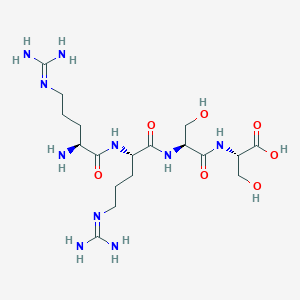
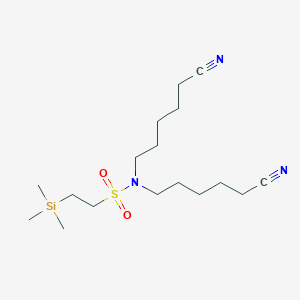
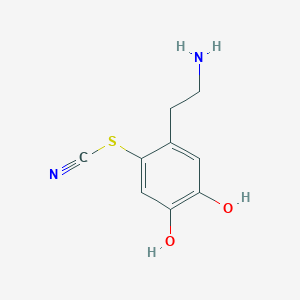
![3-{[(2S)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid](/img/structure/B12526256.png)
![6-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12526263.png)
![1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)sulfanyl]benzene](/img/structure/B12526267.png)
![2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide](/img/structure/B12526287.png)
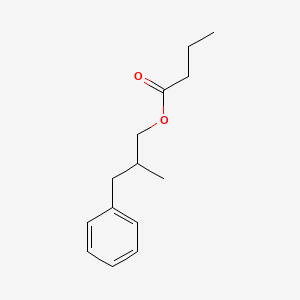
![3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid](/img/structure/B12526304.png)
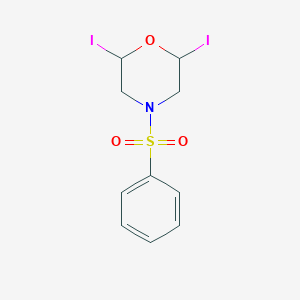

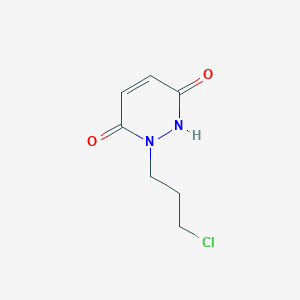
![1,1'-[3-(4-Methoxyphenyl)prop-1-yne-3,3-diyl]dibenzene](/img/structure/B12526341.png)
